molecular formula C13H9F3N2O4 B8162827 [2-(4-Trifluoromethoxyphenyl)-pyrimidin-5-yloxy]-acetic acid

[2-(4-Trifluoromethoxyphenyl)-pyrimidin-5-yloxy]-acetic acid

Cat. No.: B8162827
M. Wt: 314.22 g/mol
InChI Key: AQXMFFMKKBTBEV-UHFFFAOYSA-N
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Description

[2-(4-Trifluoromethoxyphenyl)-pyrimidin-5-yloxy]-acetic acid is a chemical compound that features a trifluoromethoxyphenyl group attached to a pyrimidin-5-yloxy moiety, with an acetic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(4-Trifluoromethoxyphenyl)-pyrimidin-5-yloxy]-acetic acid typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as amidines and β-dicarbonyl compounds.

    Introduction of the Trifluoromethoxyphenyl Group: This step involves the substitution of a hydrogen atom on the pyrimidine ring with a trifluoromethoxyphenyl group. This can be achieved using trifluoromethylation reagents under specific conditions.

    Attachment of the Acetic Acid Group:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the acetic acid moiety, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can target the pyrimidine ring or the trifluoromethoxyphenyl group, potentially leading to the formation of reduced analogs.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyrimidine ring or the phenyl group are replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenation reagents or nucleophiles can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, [2-(4-Trifluoromethoxyphenyl)-pyrimidin-5-yloxy]-acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound may be used to study the effects of trifluoromethoxyphenyl and pyrimidine derivatives on biological systems. It can serve as a probe to investigate enzyme interactions and metabolic pathways.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. Its structural features may contribute to the development of new drugs with improved efficacy and safety profiles.

Industry

In the industrial sector, this compound can be utilized in the production of agrochemicals, polymers, and other materials. Its unique properties make it suitable for various applications, including as a catalyst or stabilizer.

Mechanism of Action

The mechanism of action of [2-(4-Trifluoromethoxyphenyl)-pyrimidin-5-yloxy]-acetic acid involves its interaction with specific molecular targets. The trifluoromethoxyphenyl group may enhance the compound’s binding affinity to certain enzymes or receptors, while the pyrimidine ring can participate in hydrogen bonding and other interactions. These combined effects contribute to the compound’s overall activity and efficacy.

Comparison with Similar Compounds

Similar Compounds

    Trifluoromethylpyridine: This compound shares the trifluoromethyl group and pyridine ring, making it structurally similar.

    Trifluoromethylphenyl derivatives: Compounds with trifluoromethylphenyl groups exhibit similar chemical properties and reactivity.

    Pyrimidine derivatives: Other pyrimidine-based compounds can be compared in terms of their chemical behavior and applications.

Uniqueness

[2-(4-Trifluoromethoxyphenyl)-pyrimidin-5-yloxy]-acetic acid is unique due to the combination of its trifluoromethoxyphenyl group and pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[2-[4-(trifluoromethoxy)phenyl]pyrimidin-5-yl]oxyacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F3N2O4/c14-13(15,16)22-9-3-1-8(2-4-9)12-17-5-10(6-18-12)21-7-11(19)20/h1-6H,7H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQXMFFMKKBTBEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=C(C=N2)OCC(=O)O)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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